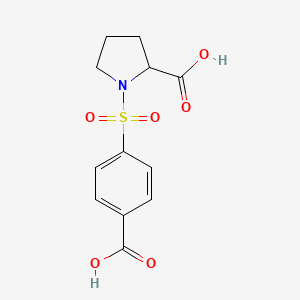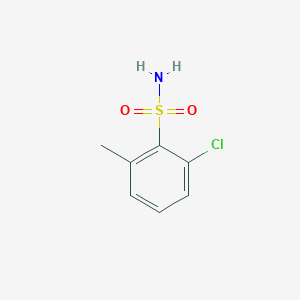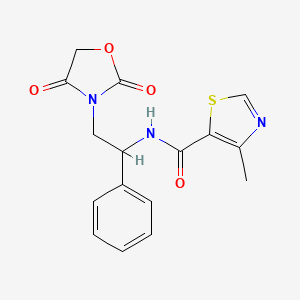
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of pyrrolidine compounds, like “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons, where different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Acid-catalyzed reactions with phenols have been employed to create new 1-(arylsulfonyl)pyrrolidines, demonstrating a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, reactions involving N-(4,4-diethoxybutyl)sulfonamides have been developed for synthesizing 2-aryl-1-sulfonylpyrrolidines (Smolobochkin et al., 2017).
Chemical Properties and Reactions : Acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines offers an efficient route towards dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety (Gazizov et al., 2017).
Applications in Organic Synthesis
Catalytic Activity : The compound has shown potential as a catalyst in organic reactions, such as the synthesis of various organic compounds including coumarin-3-carboxylic acid and cinnamic acid derivatives (Zolfigol et al., 2015).
Asymmetric Synthesis : Axially chiral dicarboxylic acids, including those related to 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, have been used in asymmetric Mannich-type reactions, indicating their potential in the synthesis of chiral molecules (Hashimoto et al., 2011).
Biocatalytic Synthesis
- Enantioselective Hydroxylation : The α oxidation of carboxylic acids, including derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, has been explored for the biocatalytic synthesis of enantiomerically pure 2-hydroxy acids (Adam et al., 1998).
Applications in Bioconjugation and Imaging
- Optical Imaging for Cancer Detection : Derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid have been utilized in the development of water-soluble near-infrared dyes for cancer detection, demonstrating their potential in bioconjugation and medical imaging applications (Pham et al., 2005).
properties
IUPAC Name |
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDQUATDGICIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)


